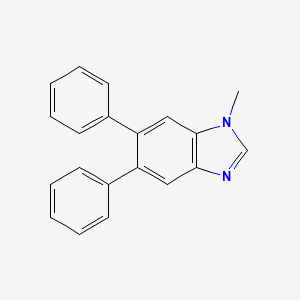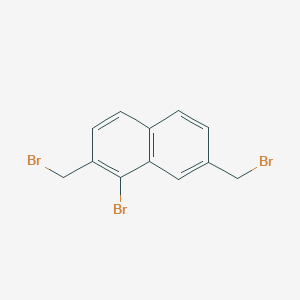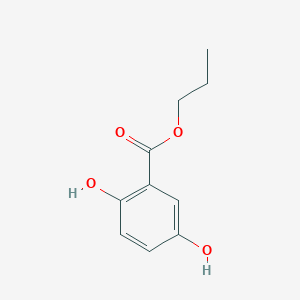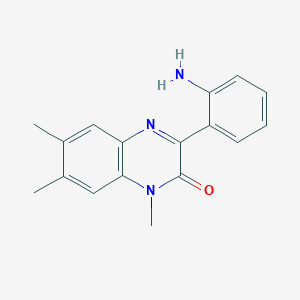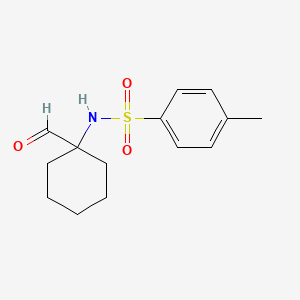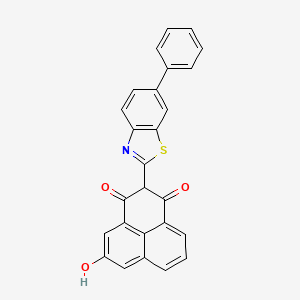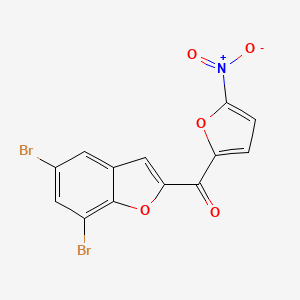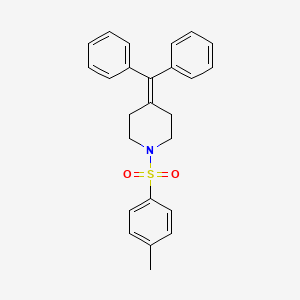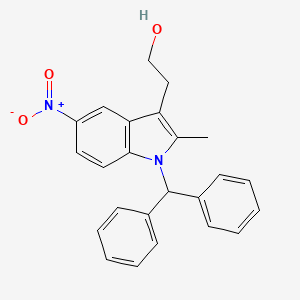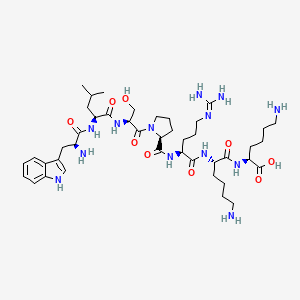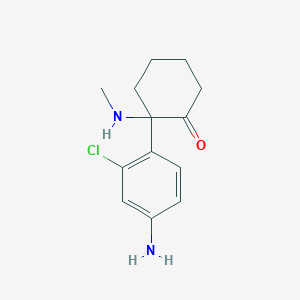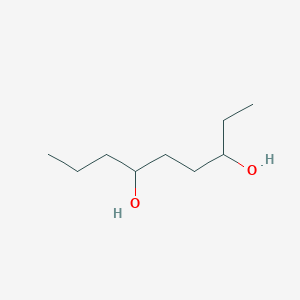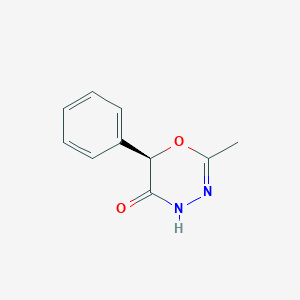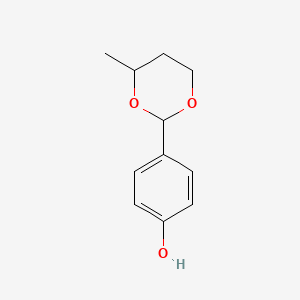
4-(4-Methyl-1,3-dioxan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1,3-dioxan-2-yl)phenol is a chemical compound with the molecular formula C11H14O3 It is characterized by a phenol group attached to a 1,3-dioxane ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 4-methyl-1,3-dioxane with phenol under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring and subsequent attachment to the phenol group . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxane ring or the phenol group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .
Scientific Research Applications
4-(4-Methyl-1,3-dioxan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dioxane ring may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)
- 4-[2-(2,4-Dimethyl-1,3-dioxolan-2-yl)ethyl]phenol
- 4-(4-Hydroxyphenyl)-2-butanone propyleneglycol
Uniqueness
4-(4-Methyl-1,3-dioxan-2-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a phenol group with a dioxane ring makes it particularly versatile for various applications, setting it apart from other similar compounds .
Properties
CAS No. |
902262-79-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
RPFVSEYEVXVMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


